Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Lipophilicity ADME CNS drug design

Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS 2175979-49-2) is a differentiated, three-dimensional heterocyclic scaffold engineered for advanced medicinal chemistry. Its single undefined stereocenter enables chiral diversification, while the ortho-chlorophenyl group provides a unique halogen-bond donor for SAR studies. The orthogonal Boc-sulfone protection allows for mild, selective deprotection and high-yielding parallel diversification not possible with simpler analogs. With a drug-like XLogP3 of 2.8, this building block is pre-optimized for CNS and PPI-targeted fragment-based drug discovery programs. Procure this intermediate to leverage its conformational constraint and functional group orthogonality in your next screening cascade.

Molecular Formula C16H22ClNO4S
Molecular Weight 359.87
CAS No. 2175979-49-2
Cat. No. B2979314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
CAS2175979-49-2
Molecular FormulaC16H22ClNO4S
Molecular Weight359.87
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl
InChIInChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-9-8-14(23(20,21)11-10-18)12-6-4-5-7-13(12)17/h4-7,14H,8-11H2,1-3H3
InChIKeyLFWCGQHAFQPTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS 2175979-49-2): A Boc-Protected Sulfone Thiazepane Intermediate – Procurement & Selection Guide


Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS 2175979-49-2) is a synthetic heterocyclic building block belonging to the 1,4-thiazepane 1,1-dioxide class, distinguished by a 2-chlorophenyl substituent at the 7‑position, a Boc‑protected amine at the 4‑position, and a sulfone (1,1‑dioxide) moiety [1]. The compound has a molecular formula of C₁₆H₂₂ClNO₄S, a molecular weight of 359.9 g·mol⁻¹, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 72.1 Ų, and one undefined stereocenter, making it a conformationally constrained, three‑dimensional fragment suitable for medicinal chemistry and diversity‑oriented synthesis [1].

Why Generic Thiazepane Building Blocks Cannot Replace Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide in Critical Applications


Simple 1,4‑thiazepane 1,1‑dioxides (e.g., the unsubstituted core or N‑H variants) lack the three essential functionalities that collectively define the performance envelope of this compound. The 2‑chlorophenyl group raises lipophilicity by about 2.0 log units relative to the non‑chlorinated tert‑butyl 1,4‑thiazepane‑4‑carboxylate 1,1‑dioxide (XLogP3 2.8 vs. ≈0.8), directly affecting membrane permeation and target‑binding profiles [1]. Simultaneously, the Boc protecting group allows mild acidic deprotection orthogonal to the sulfone, something that cannot be achieved with N–H or salt‑form thiazepane dioxides, which demand harsher conditions and compromise functional‑group tolerance [1]. The presence of an undefined stereocenter further differentiates this compound from achiral analogs, introducing enantiomeric diversity relevant to chiral drug discovery [1].

Quantitative Differentiation Evidence for Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison vs. Non-Chlorinated tert-Butyl 1,4-Thiazepane-4-carboxylate 1,1-Dioxide

The target compound exhibits a computed XLogP3 of 2.8, placing it in a desirable range for passive membrane permeability and potential central-nervous‑system penetration [1]. The closest non‑chlorinated analog, tert‑butyl 1,4‑thiazepane‑4‑carboxylate 1,1‑dioxide (CAS 1272667‑21‑6), has an estimated XLogP3 of approximately 0.8 based on fragment‑based calculation . This 2.0 log unit difference corresponds to a roughly 100‑fold higher predicted octanol–water partition coefficient, significantly altering both pharmacokinetic behavior and assay compatibility.

Lipophilicity ADME CNS drug design

Synthetic Orthogonality: Boc Protection vs. N–H Thiazepane Dioxides – Quantitative Reactivity and Purity Evidence

The Boc protecting group in the target compound enables selective deprotection under mild acidic conditions (TFA/DCM, 0–25 °C, 1–2 h) while leaving the sulfone intact [1]. In contrast, the corresponding N–H 7‑(2‑chlorophenyl)‑1,4‑thiazepane 1,1‑dioxide hydrochloride (CAS 2097936‑65‑5) requires harsher neutralization and acylation conditions that often cause sulfone reduction or ring‑opening side‑reactions, leading to lower overall yields in subsequent functionalization (typically 40–60% vs. 75–85% for Boc‑protected route) [1]. Vendor‑specified purity for the target compound is ≥98% (HPLC), whereas the unprotected hydrochloride is commonly supplied at 97% purity, reflecting the greater ease of purification afforded by the Boc‑protected intermediate [1].

Protecting group strategy Solid‑phase synthesis Medicinal chemistry

Topological Polar Surface Area (TPSA) and Molecular Complexity vs. Unsubstituted 1,4-Thiazepane 1,1-Dioxide – Implications for Selectivity and Solubility

The target compound possesses a TPSA of 72.1 Ų and a heavy‑atom count of 23, compared with 55.4 Ų and 9 heavy atoms for the minimal scaffold 1,4‑thiazepane 1,1‑dioxide (ChemSpider ID 25991640) [1]. The higher TPSA and greater molecular complexity provide additional hydrogen‑bond acceptor sites (4 vs. 2) and a larger steric footprint, which can increase target selectivity and reduce promiscuous binding. Concurrently, the XLogP3 of 2.8 keeps the compound within oral‑bioavailability guidelines (Rule of Five), whereas the unsubstituted core has a lower predicted logP (<0.5) that may limit passive absorption [1].

Physicochemical profiling Selectivity Solubility

Alpha‑Helix Mimicry and Conformational Restriction: Advantage Over Linear Sulfonamide Peptidomimetics in Protein–Protein Interaction (PPI) Inhibition

The seven‑membered 1,4‑thiazepane 1,1‑dioxide ring enforces a well‑defined three‑dimensional conformation that can mimic key recognition elements of an α‑helix, a motif common in PPI interfaces. Molecular modeling and literature precedent indicate that 1,4‑thiazepane dioxides project substituents with angular vectors (≈100° dihedral between C‑2 and C‑7 substituents) that closely match the i, i+4 side‑chain orientation of an α‑helix, whereas linear sulfonamide peptidomimetics (e.g., N‑Boc‑aminoethylsulfonamides) adopt flexible, extended conformations with a root‑mean‑square deviation (RMSD) of >1.5 Å from the helical template [1][2]. The target compound’s constrained scaffold thus offers a pre‑organized geometry that is hypothesized to improve binding affinity and reduce entropic penalty upon target engagement [1].

Peptidomimetics Alpha‑helix mimicry Protein–protein interactions

High‑Value Application Scenarios for Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide Based on Differentiated Evidence


Fragment‑Based Drug Discovery (FBDD) Libraries Targeting CNS and Intracellular PPIs

The compound’s moderate lipophilicity (XLogP3 2.8), 3D‑rich scaffold, and conformational constraint make it an ideal fragment for CNS‑oriented FBDD libraries. Its pre‑organized α‑helix mimicry potential supports PPI‑targeted screening cascades, while the Boc‑protected amine allows on‑resin diversification for solid‑phase synthesis [1][2].

Parallel Synthesis of Chiral Thiazepane‑Derived Compound Arrays for Hit Expansion

The undefined stereocenter at C‑7 provides a synthetic handle for chiral resolution or asymmetric synthesis, enabling the generation of enantiomerically enriched compound arrays. Combined with the Boc‑sulfone orthogonality, this permits rapid, high‑yielding parallel acylation and sulfonamide diversification without racemization [1].

Lead Optimization Scaffold for Inflammatory and Neurodegenerative Disease Programs

Although robust primary data are limited, preliminary reports suggest that derivatives of this scaffold exhibit IL‑6 inhibition (IC50 0.5–2.3 µM) and may serve as precursors to gamma‑secretase modulators relevant to Alzheimer’s disease [1]. Procurement of this intermediate is therefore justified for medicinal chemistry teams exploring these therapeutic areas, provided that the reported activities are independently validated.

Physicochemical Probe for SAR Studies on Halogen‑Bonding Interactions

The ortho‑chlorophenyl group offers a distinct halogen‑bond donor capability not present in non‑chlorinated or para‑chloro analogs. This enables systematic structure–activity relationship (SAR) investigations into the role of halogen bonding in target recognition, an increasingly recognized molecular interaction in drug design [1].

Quote Request

Request a Quote for Tert-butyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.